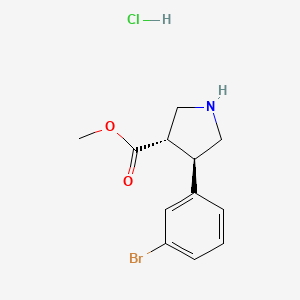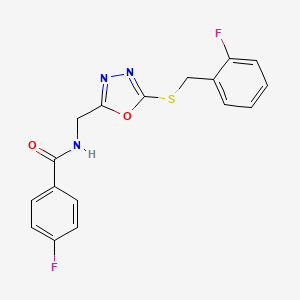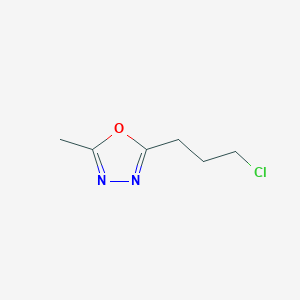![molecular formula C19H14ClN3O2S B2876245 2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide CAS No. 850631-78-6](/img/structure/B2876245.png)
2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives have been studied for their antimycobacterial properties .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves the combination of piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives was confirmed through 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[2,1-b]thiazole derivatives include a ring-opening and ring-closing reconstruction of imidazo[2,1-b][1,3,4]thiadiazoles with phenylacetylene in the presence of potassium (BuOK) under mild reaction conditions .科学的研究の応用
Antimycobacterial Agents
Imidazo[2,1-b]thiazole derivatives have been identified as potent antimycobacterial agents. These compounds, including the one , have shown significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The derivatives are designed to target specific proteins in the Mtb, such as Pantothenate synthetase, disrupting the bacterium’s metabolic processes .
Anticancer Activity
Research has also explored the anticancer potential of imidazo[2,1-b]thiazole-based chalcones. These compounds have been tested against various cancer cell lines, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7). They exhibit cytotoxic activity, inducing apoptosis in cancer cells, which is a programmed cell death important for eliminating cancerous cells .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. The compound can be used in silico to model its binding affinity and stability within the active site of target proteins. This application is vital for predicting the efficacy and potential side effects of new drugs .
ADMET Prediction
The compound’s structure allows for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This is essential in drug development to forecast the pharmacokinetics and safety profile of new therapeutic agents before they undergo costly and time-consuming clinical trials .
Selective Inhibition Studies
Selective inhibition is a desirable trait in antimicrobial agents to avoid harming beneficial microorganisms. Imidazo[2,1-b]thiazole derivatives, including the compound , have been shown to selectively inhibit Mtb over non-tuberculous mycobacteria (NTM), suggesting a targeted therapeutic approach .
Protein–Ligand Complex Stability Analysis
Understanding the stability of the protein–ligand complex is essential for drug design. The compound can be used to study the dynamics of its interaction with target proteins, providing insights into the duration and strength of its therapeutic action .
Antitubercular Activity
The compound’s derivatives have been evaluated for their antitubercular activity, showing promising results against strains of Mtb. This application is particularly relevant in the search for new treatments for drug-resistant tuberculosis .
Cytotoxicity Profiling
Cytotoxicity profiling is an important application to determine the safety of new compounds. The compound can be assessed for acute cellular toxicity towards various cell lines, such as MRC-5 lung fibroblast cells, to ensure it does not harm healthy cells while targeting pathogens or cancer cells .
作用機序
Target of Action
Compounds with similar structures, such as imidazo[2,1-b][1,3,4]thiadiazol, have been reported to inhibit the activity of mnks , which could be effective in treating cancers .
Biochemical Pathways
Given the potential inhibition of mnks, it can be speculated that the compound might affect the pathways involving these kinases, leading to downstream effects that could potentially inhibit cancer cell proliferation .
Pharmacokinetics
A study on similar compounds has highlighted encouraging drug-like properties , suggesting that the compound might have favorable pharmacokinetic properties.
Result of Action
Based on the potential inhibition of mnks, it can be speculated that the compound might lead to the inhibition of cancer cell proliferation .
Safety and Hazards
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c20-14-3-7-16(8-4-14)25-12-18(24)21-15-5-1-13(2-6-15)17-11-23-9-10-26-19(23)22-17/h1-11H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEVBJMFEWFWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2-Chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2876163.png)
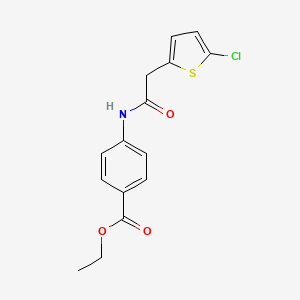
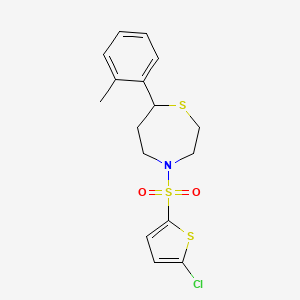
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2876169.png)


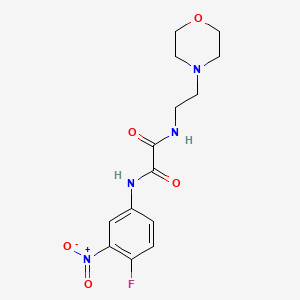

![3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2876177.png)

